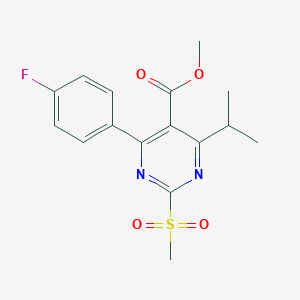

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The presence of a fluorophenyl group suggests potential interactions with biological systems, possibly affecting the compound's pharmacokinetic properties.

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves the Biginelli reaction, which is a multicomponent chemical reaction that typically produces dihydropyrimidinones. For instance, Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized using this method under microwave irradiation, which is a solvent-free condition promoting high yield and purity . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that similar methods could be applied.

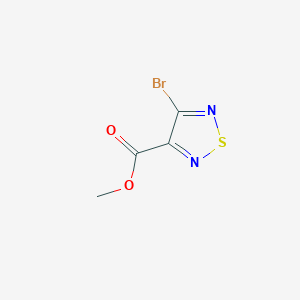

Molecular Structure Analysis

Crystallographic studies of related compounds, such as Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have revealed solvatomorphism, where the compound exhibits different forms depending on the solvent used during crystallization . This suggests that the compound of interest may also exhibit such behavior, which could be relevant for its formulation and stability.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be complex. For example, a fluorescent labelling reagent based on a phenylsulfonyl pyrimidine structure was designed for the determination of carboxylic acids by HPLC, indicating that pyrimidine derivatives can be modified to react with specific functional groups . This suggests that the compound of interest may also be amenable to derivatization for analytical or therapeutic purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the presence of a fluorophenyl group can affect the compound's lipophilicity and electronic properties, which in turn can influence its biological activity. The spectroscopic investigation of a chlorobenzylsulfanyl pyrimidine derivative provided insights into its vibrational spectral properties, molecular geometry, and charge distribution, which are essential for understanding the compound's interactions with biological targets . Similarly, the compound of interest would likely have unique physical and chemical properties that could be elucidated through spectroscopic and computational methods.

Aplicaciones Científicas De Investigación

Chemistry and Applications of Fluorinated Pyrimidines

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), play a significant role in cancer treatment, highlighting the importance of fluorine chemistry in medical research. Developments in the synthesis of fluorinated pyrimidines, including methods for incorporating radioactive and stable isotopes, have advanced the understanding of their metabolism and biodistribution. Experimental and computational studies have provided new insights into how these compounds interact with nucleic acids, influencing their structure and dynamics. This research underscores the potential of fluorinated pyrimidines to perturb the biological activities of RNA- and DNA-modifying enzymes, offering avenues for more precise cancer treatments (Gmeiner, 2020).

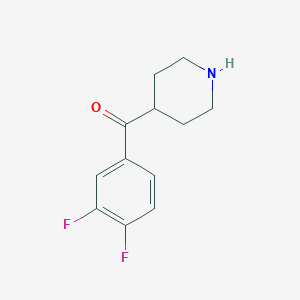

Pharmacophore Design of Kinase Inhibitors

The study of tri- and tetra-substituted imidazole scaffolds, which share a structural resemblance to pyrimidine derivatives, has led to the development of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase. These inhibitors, essential for controlling proinflammatory cytokine release, exemplify the therapeutic potential of carefully designed fluorinated compounds. The research into crystal structures of p38 kinase in complex with small organic ligands, including pyrimidine-based derivatives, has facilitated the design of potent inhibitors with high selectivity and binding efficiency (Scior et al., 2011).

Fluorescent Chemosensors

Compounds based on 4-Methyl-2,6-diformylphenol (DFP), structurally related to complex pyrimidine derivatives, have been developed as chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors demonstrate the versatility of fluorinated and related compounds in analytical chemistry applications (Roy, 2021).

Pyranopyrimidine Synthesis

Research on pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, highlights the broad applicability of pyrimidine derivatives. The synthesis of these compounds using diversified hybrid catalysts, including green solvents and catalyst-free conditions, illustrates the ongoing innovation in the chemical synthesis of pyrimidine-related structures for drug development (Parmar et al., 2023).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S/c1-9(2)13-12(15(20)23-3)14(10-5-7-11(17)8-6-10)19-16(18-13)24(4,21)22/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMPJZCYHYWHGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647755 |

Source

|

| Record name | Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate | |

CAS RN |

799842-06-1 |

Source

|

| Record name | Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)